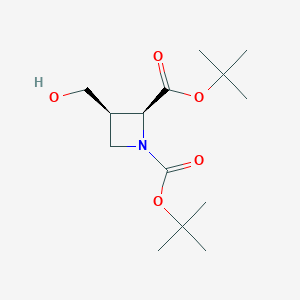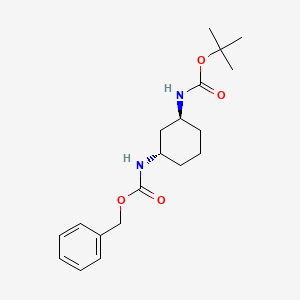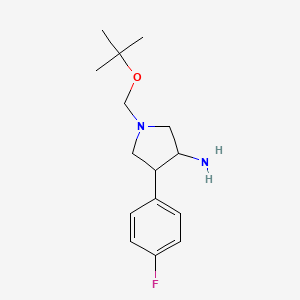
di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of tert-butyl ester groups and a hydroxymethyl substituent makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and azetidine-2-carboxylic acid.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often facilitated by a base such as sodium hydride or potassium tert-butoxide.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, using formaldehyde or paraformaldehyde under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing optimized catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions: Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Di-tert-Butyl (2S,3R)-3-(carboxymethyl)azetidine-1,2-dicarboxylate.
Reduction: Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-diol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate depends on its specific application. In drug development, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, or metabolic regulation.
類似化合物との比較
Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate can be compared with other azetidine derivatives:
Similar Compounds: Azetidine-2-carboxylic acid, 3-hydroxymethylazetidine, and di-tert-butyl azetidine-1,2-dicarboxylate.
Comparison: Compared to azetidine-2-carboxylic acid, this compound offers enhanced stability and versatility in synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ditert-butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWGFJASFZHWLB-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B8092757.png)

![Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate](/img/structure/B8092761.png)








![(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B8092818.png)


